molecular formula C13H20N4O B7079674 N-(2-cyanoethyl)-N-methyl-1-pentan-3-ylpyrazole-3-carboxamide

N-(2-cyanoethyl)-N-methyl-1-pentan-3-ylpyrazole-3-carboxamide

Cat. No.: B7079674
M. Wt: 248.32 g/mol
InChI Key: JXDAMMBGSILOSD-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-methyl-1-pentan-3-ylpyrazole-3-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, a cyanoethyl group, and a carboxamide group

Properties

IUPAC Name

N-(2-cyanoethyl)-N-methyl-1-pentan-3-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-4-11(5-2)17-10-7-12(15-17)13(18)16(3)9-6-8-14/h7,10-11H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDAMMBGSILOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=CC(=N1)C(=O)N(C)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-methyl-1-pentan-3-ylpyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Cyanoethyl Group: The cyanoethyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) on the pyrazole ring is replaced by a cyanoethyl group.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the cyanoethyl-substituted pyrazole with an appropriate amine (e.g., methylamine) under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N-methyl-1-pentan-3-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group or other substituents can be replaced by different nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

N-(2-cyanoethyl)-N-methyl-1-pentan-3-ylpyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-methyl-1-pentan-3-ylpyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanoethyl and carboxamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)-N-methylpyrazole-3-carboxamide
  • N-(2-cyanoethyl)-N-methyl-1-pentan-3-ylpyrazole-4-carboxamide
  • N-(2-cyanoethyl)-N-methyl-1-pentan-3-ylimidazole-3-carboxamide

Uniqueness

N-(2-cyanoethyl)-N-methyl-1-pentan-3-ylpyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both the cyanoethyl and carboxamide groups provides a versatile scaffold for further functionalization, making it a valuable intermediate in synthetic chemistry.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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